3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a benzotriazolyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This is achieved by reacting 4-ethylphenylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.
Coupling with Benzoyl Chloride: The benzotriazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Chlorination: The final step involves the chlorination of the benzamide derivative using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
Scientific Research Applications
3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-ethylphenyl)benzamide
- 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide
- 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN4O |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H19ClN4O/c1-3-15-7-9-18(10-8-15)27-25-20-11-14(2)19(13-21(20)26-27)24-22(28)16-5-4-6-17(23)12-16/h4-13H,3H2,1-2H3,(H,24,28) |
InChI Key |
BLUDJMOPEBHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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